molecular formula C21H22N2O5 B13365072 Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate

Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate

Cat. No.: B13365072
M. Wt: 382.4 g/mol
InChI Key: ZNZUTOWTNUMEAV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate is a complex organic compound that belongs to the class of spirochromenes These compounds are known for their unique structural features, which include a spiro-connected chromene and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate typically involves multicomponent reactions. One common method is a one-pot, three-component reaction involving 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and ethyl 2-cyanoacetate. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and carried out in ethanol at 60–65°C for 60–90 minutes .

Industrial Production Methods

This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH .

Major Products

The major products formed from these reactions include various substituted spirochromenes and indoles, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate is unique due to its spiro-connected chromene and indole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 3'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-2'-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-4-27-18(25)16-17(22)21(11-7-5-6-8-12(11)23-19(21)26)15-13(24)9-20(2,3)10-14(15)28-16/h5-8H,4,9-10,22H2,1-3H3,(H,23,26)

InChI Key

ZNZUTOWTNUMEAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2(C3=CC=CC=C3NC2=O)C4=C(O1)CC(CC4=O)(C)C)N

Origin of Product

United States

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